(S)-2-乙氧基-3-(4-羟基苯基)-丙酸

描述

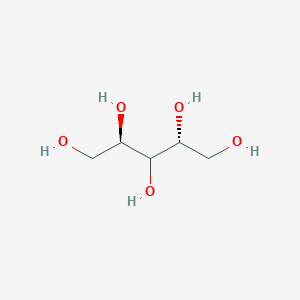

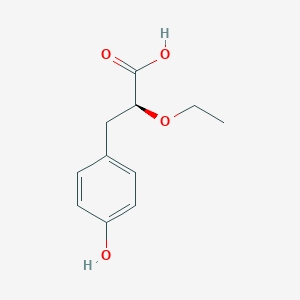

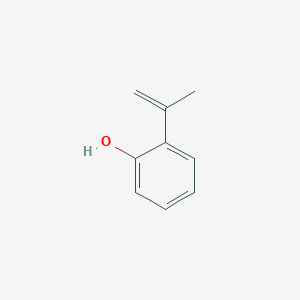

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, also known as S-EHPPA, is a phenolic compound found in various plant species. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. S-EHPPA has been studied for its potential medicinal properties and its ability to inhibit certain enzymes, which could be beneficial for the treatment of various diseases.

科学研究应用

它可用于化学反应中合成各种化合物,正如 Xiao 和 Xie(2006 年)在其合成研究中所证明的 (蔡和谢,2006).

该化合物的某些衍生物,例如 (S)-2-(1-羧基-2-α 4-[2-(5-甲基-2-苯基恶唑-4-基) 乙氧基] 苯基丙酸,已显示在 2 型糖尿病啮齿动物模型中具有抗糖尿病活性(Cobb 等人,1998) (Cobb 等人,1998).

其手性拆分可以产生一个适合工业生产的单一 S-异构体,具有显着的产率和光学纯度,如 Hui-qian (2015) 的研究所示 (魏,2015).

相关化合物(例如 3-羟基-和 3-氨基-3-苯基丙酸)的化学酶促合成已用于研究不对称还原和水解动力学拆分对整个细胞系统的影响(Varga 等人,2013) (Varga、Zaharia、Nógrádi 和 Poppe,2013).

它已经从 L-酪氨酸中合成,具有显着的产率和对映体过量,表明具有大规模生产的潜力(杜,2007) (杜,2007).

另一种与 (S)-2-乙氧基-3-(4-羟基苯基)-丙酸在结构上相关的化合物 I 号化合物已被发现可以激活 PPARα 和 α,纠正小鼠受损的胰岛素和葡萄糖耐量,表明具有潜在的抗糖尿病活性(蔡等人,2006) (蔡、刘、李、郭和沈,2006).

安全和危害

The safety data sheet for 4-Hydroxyphenylacetic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards of “(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid” are not specified in the retrieved data.

作用机制

Target of Action

The primary target of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . HPPD also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate and the conversion of α-ketoisocaproate to β-hydroxy β-methylbutyrate .

Mode of Action

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid interacts with its target, HPPD, by inhibiting its function. The HPPD reaction occurs through a NIH shift and involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation . The NIH-shift, which has been demonstrated through isotope-labeling studies, involves migration of an alkyl group to form a more stable carbocation .

Biochemical Pathways

The inhibition of HPPD affects the catabolism of tyrosine, specifically the conversion of 4-hydroxyphenylpyruvate into homogentisate . This disruption can lead to downstream effects on other biochemical pathways, including those involved in the synthesis of tocopherols (vitamin E) and carotenoids .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted via the kidneys .

Result of Action

The inhibition of HPPD by (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid can lead to a disruption in the catabolism of tyrosine and the synthesis of tocopherols and carotenoids . This can result in molecular and cellular effects, such as increased oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. For example, the presence of other compounds in the environment can affect the compound’s bioavailability and activity . Additionally, the pH and temperature of the environment can impact the stability of the compound .

属性

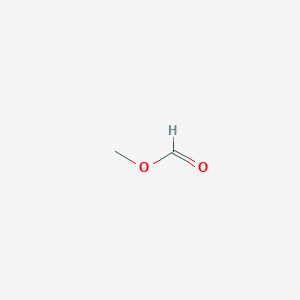

IUPAC Name |

(2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJUDUJLTNVWCH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431569 | |

| Record name | (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325793-65-5 | |

| Record name | (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 325793-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid a significant compound in pharmaceutical research?

A: (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid is a crucial building block in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors involved in regulating glucose and lipid metabolism, making them therapeutic targets for diseases like type 2 diabetes. [, ]

Q2: What is a major challenge in synthesizing (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid and how has research addressed it?

A: A major challenge is achieving high enantiomeric purity, as the (S)-enantiomer is specifically desired for its biological activity. Traditional chemical synthesis often results in a mixture of enantiomers. Research has focused on developing enantioselective synthesis methods. One successful approach utilizes an enzymatic hydrolysis process to selectively produce the (S)-enantiomer from the racemic mixture of the corresponding ethyl ester. This method has shown high yields (43-48%) and excellent enantiomeric purity (98.4-99.6% ee) on a pilot scale. []

Q3: Besides enzymatic hydrolysis, are there other enantioselective synthetic approaches for this compound?

A: Yes, another approach involves using a commercially available racemic epoxide as a starting material. This method focuses on the formation of a key chiral intermediate, ultimately leading to the synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters with high enantiomeric purity. [, ]

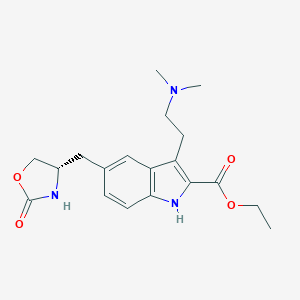

Q4: Can you provide an example of a PPAR agonist synthesized using (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, and what is its therapeutic significance?

A: NNC 61-4655 is a potent, non-selective PPAR agonist synthesized using (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid as a key building block. [] This compound has shown promise in preclinical studies as a potential treatment for type 2 diabetes due to its PPARα-preferring activity. [] Researchers successfully developed a scalable synthetic route for NNC 61-4655, significantly increasing the overall yield compared to initial methods. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

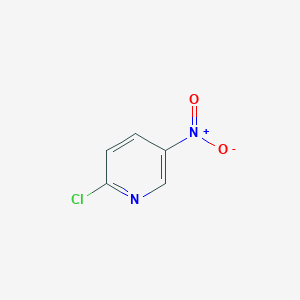

![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)